molecular formula C21H17Cl2N3O6 B2894194 3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one CAS No. 708219-44-7

3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one

Cat. No. B2894194
CAS RN: 708219-44-7
M. Wt: 478.28
InChI Key: PGUSVQSLJHVZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H17Cl2N3O6 and its molecular weight is 478.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Pharmaceutical Intermediates

  • The synthesis of compounds such as 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, involves several steps including alkylation, acidulation, and reduction, with a focus on optimizing yield and understanding factors influencing key reaction stages (Quan, 2006). Similar synthetic approaches could be applicable to the target compound, indicating its potential utility in pharmaceutical contexts.

Antimicrobial Properties

  • Research into novel 1,2,4-triazole derivatives and their antimicrobial activities reveals that structural modifications, including the incorporation of different phenyl moieties, can significantly impact antibacterial and antifungal efficacy (Bektaş et al., 2007). This suggests that compounds like the one , with specific structural features, may have potential applications in developing new antimicrobial agents.

Anticancer and Antituberculosis Potential

  • Studies on derivatives featuring elements such as chlorophenyl and piperazine have shown promising anticancer and antituberculosis activities, indicating that compounds with similar structural motifs could be explored for therapeutic applications in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural and Mechanistic Insights

  • The detailed structural analysis and molecular docking studies of similar compounds provide valuable insights into their interaction mechanisms at the molecular level, offering a basis for the rational design of novel therapeutics with improved efficacy and selectivity (El Gaafary et al., 2021).

properties

IUPAC Name

3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O6/c1-31-18-11-14(26(29)30)8-12-9-15(21(28)32-19(12)18)20(27)25-6-4-24(5-7-25)17-10-13(22)2-3-16(17)23/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUSVQSLJHVZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one

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